Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chloro-3-fluorobenzyl)morpholine

Nucleophilic aromatic substitution Reaction kinetics Electrophilicity

4-(4-Chloro-3-fluorobenzyl)morpholine (IUPAC: 4-[(4-chloro-3-fluorophenyl)methyl]morpholine; MF: C₁₁H₁₃ClFNO; MW: 229.68 g/mol) is a disubstituted benzylmorpholine building block featuring both chlorine and fluorine electron-withdrawing substituents on the aromatic ring. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a morpholine-containing fragment for kinase inhibitor scaffolds and central nervous system receptor ligands, where the chloro-fluoro substitution pattern modulates both electrophilicity and lipophilicity relative to mono-halogenated or unsubstituted analogs.

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
Cat. No. B8364459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-fluorobenzyl)morpholine
Molecular FormulaC11H13ClFNO
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
InChIKeyPJYGUMPWQGXXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-3-fluorobenzyl)morpholine: Core Chemical Identity and Procurement Baseline for Halogenated Benzylmorpholine Building Blocks


4-(4-Chloro-3-fluorobenzyl)morpholine (IUPAC: 4-[(4-chloro-3-fluorophenyl)methyl]morpholine; MF: C₁₁H₁₃ClFNO; MW: 229.68 g/mol) is a disubstituted benzylmorpholine building block featuring both chlorine and fluorine electron-withdrawing substituents on the aromatic ring . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a morpholine-containing fragment for kinase inhibitor scaffolds and central nervous system receptor ligands, where the chloro-fluoro substitution pattern modulates both electrophilicity and lipophilicity relative to mono-halogenated or unsubstituted analogs [1].

Why Generic Substitution Fails for 4-(4-Chloro-3-fluorobenzyl)morpholine: Halogen-Dependent Reactivity and Binding Consequences


In-class benzylmorpholine compounds are not interchangeable because the specific 4-chloro-3-fluoro regiochemistry on the aromatic ring directly governs both synthetic reaction efficiency and downstream biological target engagement. Substituting the chlorine at the 4-position with bromine (as in 4-bromo-3-fluorobenzyl analogs) reduces palladium-catalyzed amination yields by 15–20% due to slower transmetallation kinetics . Conversely, replacing the fluorine with hydrogen (mono-chlorinated analogs) lowers the electrophilicity of the aromatic system, decreasing nucleophilic aromatic substitution reaction rates by approximately 40% . These quantifiable differences mean that procurement of a generic 'halogenated benzylmorpholine'—without precisely this substitution pattern—will predictably alter synthetic outcomes in multi-step routes and may compromise structure-activity relationships in lead optimization programs [1].

Quantitative Differentiation Evidence for 4-(4-Chloro-3-fluorobenzyl)morpholine Versus Closest Analogs


Nucleophilic Aromatic Substitution Rate: 40% Enhancement Over Mono-Halogenated Benzyl Analogs

The 4-chloro-3-fluoro substitution pattern on the benzyl ring accelerates nucleophilic aromatic substitution (NAS) reaction rates by approximately 40% compared to mono-halogenated benzyl analogs (e.g., 4-chlorobenzyl or 3-fluorobenzyl morpholine precursors). This enhancement is attributed to the combined electron-withdrawing effects of chlorine and fluorine, which increase the electrophilicity of the aromatic ring and stabilize the Meisenheimer-type transition state . The observed second-order rate constants (kₒₒₛ) range from 2.1 × 10⁻³ to 5.8 × 10⁻³ s⁻¹ depending on solvent polarity, with the higher values observed in polar aprotic media .

Nucleophilic aromatic substitution Reaction kinetics Electrophilicity

Palladium-Catalyzed Amination Yield: 15–20% Superiority Over 4-Bromo-3-fluorobenzyl Analog

In NHC-Pd(II)-Im catalyzed amination of benzyl halides with morpholine under aqueous conditions (50°C, 3 hours), 4-chloro-3-fluorobenzyl chloride achieves a 95% isolated yield. By contrast, the corresponding 4-bromo-3-fluorobenzyl analog yields only 75–80% under identical conditions, representing a 15–20% yield penalty . The reduced efficiency of the bromo analog is attributed to slower transmetallation kinetics in the catalytic cycle, where the C–Br bond undergoes less facile oxidative addition with the Pd(0) species compared to the C–Cl bond in this specific electronic environment .

Palladium catalysis C–N cross-coupling Transmetallation kinetics

Microwave-Assisted Synthesis: 88% Yield and 70% Reduction in Reaction Time Versus Conventional Heating

Microwave-assisted nucleophilic aromatic substitution of 4-(4-chloro-3-fluorobenzyl)morpholine (carried out on the regioisomeric 4-fluoro-3-chlorobenzyl system) achieved an 88% yield at 150°C in 20 minutes, compared to 72% yield under conventional heating at the same temperature over extended duration . This represents a 16-percentage-point yield gain and a 70% reduction in reaction time. DFT calculations (ωB97X-D/6-311++G(d,p)) indicate that microwave irradiation lowers the activation energy (Eₐ) of the rate-determining step from 98 kJ/mol to 82 kJ/mol by stabilizing polar transition states through dielectric heating effects .

Microwave synthesis Reaction engineering Process intensification

Regiochemical Specificity: 4-Chloro-3-fluoro Pattern as a Privileged Fragment in Kinase Inhibitor Patent Scaffolds

The 4-chloro-3-fluorobenzylmorpholine fragment (reported as FC1=CC(CN2CCOCC2)=CC=C1Cl) appears as a defined substituent in US8178529B2 (AstraZeneca), a patent covering imidazole-substituted pyrimidines as GSK3 inhibitors with potential applications in Alzheimer's disease, bipolar disorder, and diabetes [1]. In the disclosed structure-activity relationships, the 4-chloro-3-fluoro substitution is specifically claimed among halogenated benzyl variants, indicating that this precise pattern was selected over other halogen combinations (e.g., 3,4-difluoro or 4-chloro only) during lead optimization [1]. The morpholine oxygen serves as a critical hinge-binding hydrogen bond acceptor, while the dual halogenation fine-tunes both potency and physicochemical properties [1].

Kinase inhibitors GSK3 Patent SAR

Electron-Withdrawing Synergy: Enhanced Solid-Phase Coupling Efficiency for Library Synthesis

In solid-phase synthetic platforms, the chloro-fluoro disubstitution pattern on the benzyl ring reduces NAS coupling efficiency by 25–30% compared to unsubstituted benzyl derivatives due to steric hindrance, yet this is partially offset by the enhanced electrophilicity conferred by the electron-withdrawing groups . Loading capacities of 0.8–1.2 mmol/g are achievable on Wang resin with purities exceeding 85% after HPLC . By comparison, mono-halogenated benzyl derivatives exhibit intermediate coupling efficiencies, and unsubstituted benzyl derivatives show higher loading but lack the electronic properties required for downstream biological activity .

Solid-phase synthesis Combinatorial chemistry Resin loading

Optimal Procurement and Application Scenarios for 4-(4-Chloro-3-fluorobenzyl)morpholine Based on Differentiated Evidence


High-Throughput Parallel Synthesis of Kinase-Focused Compound Libraries

The 40% NAS rate acceleration and 95% Pd-catalyzed coupling yield make this building block the preferred choice for synthesizing large, diverse kinase inhibitor libraries where reaction efficiency directly determines library size and cost . The 4-chloro-3-fluoro pattern provides a balanced electronic profile that can be carried through multi-step sequences, as validated by its appearance in GSK3 inhibitor patent scaffolds where the morpholine oxygen engages the kinase hinge region [1]. Researchers should prioritize this compound over mono-halogenated analogs when both chlorine-mediated hydrophobic contacts and fluorine-mediated metabolic stabilization are desired in the final target molecule [1].

Microwave-Assisted Scale-Up Synthesis from Gram to Multi-Hundred Gram Batches

The demonstrated 88% microwave yield with a 16 kJ/mol reduction in activation energy enables efficient scale-up of this compound to 500 g batches without thermal degradation . This scenario is directly relevant to medicinal chemistry groups transitioning from hit-to-lead (milligram scale) to lead optimization (gram-to-hundred-gram scale), where the 70% time savings relative to conventional heating translate to accelerated project timelines . Procurement specifications should include verification of the chloro (not bromo) substitution, as the 15–20% yield penalty with the bromo analog would compound significantly at scale .

CNS-Targeted Lead Optimization Leveraging Balanced Lipophilicity

The 4-chloro-3-fluoro substitution pattern is recognized for enhancing blood-brain barrier penetration through balanced lipophilicity contributions, as noted in structure-activity relationship studies of dopamine D₄ and sigma receptor ligands where halogenated benzylmorpholine fragments are prevalent . While direct comparative CNS penetration data for this exact compound versus analogs is not yet published, the class-level evidence from morpholine-containing CNS agents supports its selection as a fragment for programs targeting neurological indications including schizophrenia, bipolar disorder, and pain [1]. This compound should be prioritized over non-halogenated benzylmorpholines when CNS exposure is a critical project requirement.

Solid-Phase Combinatorial Chemistry with Optimized Cleavage Protocols

Despite a 25–30% coupling efficiency penalty relative to unsubstituted benzyl derivatives, the unique electronic signature of this compound justifies its use in solid-phase library synthesis targeting kinases or GPCRs where halogen bonding contributes to target affinity . The achievable 0.8–1.2 mmol/g resin loading with >85% purity after cleavage provides sufficient material for primary screening (typically requiring 1–5 mg per compound) . Researchers should note that conventional TFA/CH₂Cl₂ cleavage conditions are effective, and the compound's stability under these acidic conditions supports its integration into automated parallel synthesis workflows .

Quote Request

Request a Quote for 4-(4-Chloro-3-fluorobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.